

Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole

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For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound **5-(3-nitrophenyl)isoxazole**. This guide presents available data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data Summary

The spectroscopic data for **5-(3-nitrophenyl)isoxazole** is crucial for its unambiguous identification and characterization. While a complete, unified dataset for this specific molecule is not readily available in a single public source, analysis of closely related structures and general principles of spectroscopy allow for the prediction and interpretation of its key spectral features. The data presented here is a compilation of expected values and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **5-(3-nitrophenyl)isoxazole** is expected to exhibit characteristic signals for the protons on both the isoxazole and the nitrophenyl rings. The isoxazole proton at the 4-position would likely appear as a singlet. The protons on the 3-nitrophenyl ring will show a more complex splitting pattern (a combination of doublets and triplets) due to their meta- and ortho-coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic isoxazole ring.

Note: The following table is based on data for the closely related compound 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one and serves as an estimation for the chemical shifts of the 3-nitrophenylisoxazole core.[\[1\]](#)

¹ H NMR	¹³ C NMR
Chemical Shift (ppm)	Chemical Shift (ppm)
9.09 (s, 1H, isoxazole-H4)	164.0 (isoxazole-C5)
8.65 (t, J = 2.0 Hz, 1H, Ar-H)	159.2 (isoxazole-C3)
8.36 (m, 1H, Ar-H)	148.1 (Ar-C)
8.14 – 8.05 (m, 1H, Ar-H)	135.5 (Ar-C)
7.66 (t, J = 8.0 Hz, 1H, Ar-H)	129.3 (Ar-CH)
129.1 (Ar-CH)	
125.0 (Ar-CH)	
124.8 (Ar-CH)	
120.4 (isoxazole-C4)	

Infrared (IR) Spectroscopy

The IR spectrum of **5-(3-nitrophenyl)isoxazole** will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional Group	**Expected Absorption Range (cm ⁻¹) **
Aromatic C-H stretch	3100 - 3000
C=N stretch (isoxazole ring)	1650 - 1550
N-O stretch (nitro group)	1550 - 1500 (asymmetric) and 1370 - 1330 (symmetric)
C-O stretch (isoxazole ring)	1250 - 1150
N-O stretch (isoxazole ring)	950 - 850

Mass Spectrometry (MS)

The mass spectrum of **5-(3-nitrophenyl)isoxazole** is expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula for **5-(3-nitrophenyl)isoxazole** is C₉H₆N₂O₃, with a calculated molecular weight of approximately 190.16 g/mol. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the isoxazole ring.

Mass Spectrometry	
Molecular Formula	C ₉ H ₆ N ₂ O ₃
Molecular Weight	190.1555 g/mol [2]
Expected [M]+•	m/z 190

Experimental Protocols

The synthesis of **5-(3-nitrophenyl)isoxazole** can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Synthesis of **5-(3-nitrophenyl)isoxazole**

A common method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne.

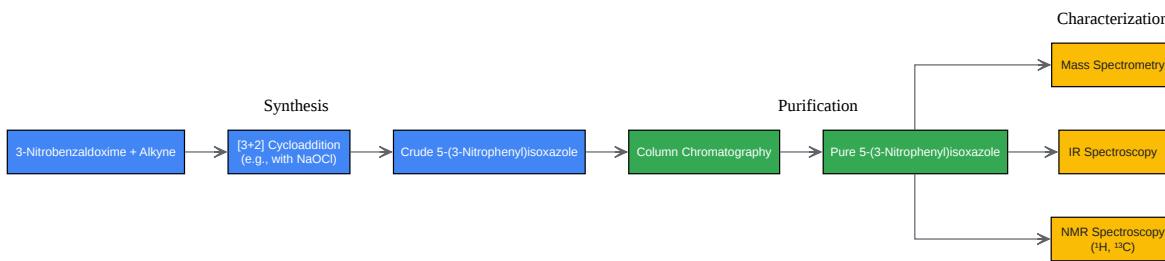
Step 1: Generation of 3-nitrobenzonitrile oxide. 3-Nitrobenzaldoxime can be treated with an oxidizing agent, such as sodium hypochlorite (bleach), in a suitable solvent like dichloromethane (DCM) to generate 3-nitrobenzonitrile oxide in situ.

Step 2: Cycloaddition. The in situ generated 3-nitrobenzonitrile oxide is then reacted with a suitable alkyne, such as acetylene or a protected acetylene equivalent, to yield the **5-(3-nitrophenyl)isoxazole**.

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

Characterization: The structure of the synthesized compound would be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of isoxazole derivatives.



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Caption: Synthetic and analytical workflow for **5-(3-nitrophenyl)isoxazole**.

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References

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